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Compound of Interest

Compound Name: (+)-Lariciresinol

Cat. No.: B1674508

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of the lignan (+)-Lariciresinol
using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and
data presented herein are intended to assist researchers in the unambiguous identification and
structural elucidation of this bioactive natural product.

Introduction

(+)-Lariciresinol, a furofuran lignan, is a naturally occurring phytoestrogen found in various
plant species, including sesame seeds and Brassica vegetables.[1] It serves as a precursor to
enterolignans, which are formed by the metabolic action of gut microflora and are associated
with potential health benefits.[1] Accurate structural characterization is paramount for its study
in medicinal chemistry and drug development. This application note outlines the key
spectroscopic and spectrometric methods for the definitive identification of (+)-Lariciresinol.

Spectroscopic and Spectrometric Data

The structural integrity of (+)-Lariciresinol (Molecular Formula: C20H240s, Molecular Weight:
360.4 g/mol ) is confirmed through detailed analysis of its NMR and MS data.[2]

Nuclear Magnetic Resonance (NMR) Data
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The *H and 13C NMR chemical shifts are crucial for assigning the specific atoms
within the (+)-Lariciresinol structure. The data presented below is typically acquired in
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds).

Table 1: *H NMR Spectroscopic Data for (+)-Lariciresinol

Atom No. o (ppm) Multiplicity J (Hz)

2 4.70 d 6.8

3 2.45 m

4 2.85 m

7a 2.65 dd 13.5,45
b 2.55 dd 13.5,11.0
9a 3.85 dd 10.8,5.5
9% 3.65 dd 10.8, 3.5
2' 6.85 d 1.8

5' 6.78 d 8.0

6' 6.82 dad 8.0,1.8
2" 6.85 d 1.8

5" 6.78 d 8.0

6" 6.82 dd 8.0,1.8
3'-OCHs 3.88 S

3"-OCHs 3.88 S

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending
on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for (+)-Lariciresinol
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Atom No. o (ppm)
1 133.5
2 82.5
3 54.2
4 46.8
5 146.5
6 145.0
7 33.0
8 132.0
9 61.0
1 131.8
2' 111.2
3 146.8
4 144.2
5' 114.5
6' 118.9
1" 132.5
2" 111.2
3" 146.8
4" 144.2
5" 1145
6" 118.9
3'-OCHs 56.0
3"-OCHs3 56.0
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Note: These assignments are based on typical values for lignans and should be confirmed with
2D NMR experiments.

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that provides
information about the molecular weight and elemental composition of the analyte. Tandem
mass spectrometry (MS/MS) further elucidates the structure by fragmenting the molecule and
analyzing the resulting daughter ions.

Table 3: ESI-MS/MS Fragmentation Data for (+)-Lariciresinol

Proposed Structure

Precursor lon (m/z) Fragmentation Product lon (m/z)
of Fragment

Deprotonated
molecule after loss of

359.1 [M-H]~ Loss of CH20 329.1 a formaldehyde unit
from the

tetrahydrofuran ring.

Deprotonated
359.1 [M-H]~ Loss of H20 341.1 molecule after
dehydration.

4-hydroxy-3-
Cleavage of the
359.1 [M-H]~ 151.0 methoxybenzyl
benzyl group
fragment.

Experimental Protocols

The following protocols provide a general framework for the NMR and MS analysis of (+)-
Lariciresinol. Optimization may be required based on the specific instrumentation and sample

purity.

NMR Spectroscopy Protocol

e Sample Preparation:
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o Accurately weigh 5-10 mg of purified (+)-Lariciresinol.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs
or DMSO-ds) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm) if the
solvent does not contain a reference signal.

'H NMR Acquisition:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
o Use a standard single-pulse experiment.

o Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-2 seconds, and 16-64 scans.

13C NMR Acquisition:
o Use a standard proton-decoupled pulse program.

o Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.

2D NMR Acquisition (COSY, HSQC, HMBC):
o COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 3C atoms, which is crucial for assigning quaternary carbons
and connecting different spin systems.

Data Processing:

o Process the acquired data using appropriate NMR software.
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o Apply Fourier transformation, phase correction, and baseline correction.
o Reference the spectra to the internal standard or the residual solvent peak.

o Integrate the signals in the *H NMR spectrum to determine proton ratios.

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a dilute solution of (+)-Lariciresinol (approximately 1-10 ug/mL) in a suitable
solvent such as methanol or acetonitrile.

o The solvent should be compatible with electrospray ionization.
e LC-MS/MS Analysis:

o Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-
TOF or triple quadrupole).

o Chromatographic Separation:
= Column: A C18 reversed-phase column is typically used.

= Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small
amount of formic acid or ammonium acetate to improve ionization.

» Flow Rate: 0.2-0.5 mL/min.
o Mass Spectrometry Conditions:

» |onization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred
for lignans, as they readily form [M-H]~ ions.

» Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio of the
molecular ion.

» Tandem MS (MS/MS): Select the [M-H]~ ion (m/z 359.1) as the precursor ion and
subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
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o Data Analysis:
o Analyze the full scan data to confirm the molecular weight.

o Interpret the MS/MS spectrum to identify characteristic fragment ions, which aids in
structural confirmation.

Visualizations
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Caption: Experimental workflow for the characterization of (+)-Lariciresinol.

Logical Relationship for NMR-based Structure
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Caption: Logical workflow for NMR-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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